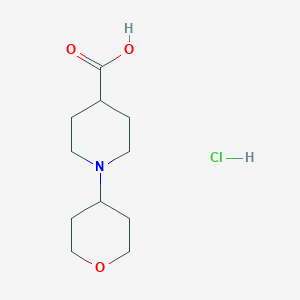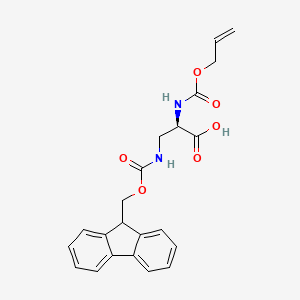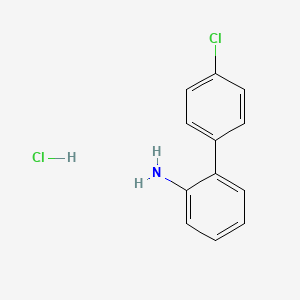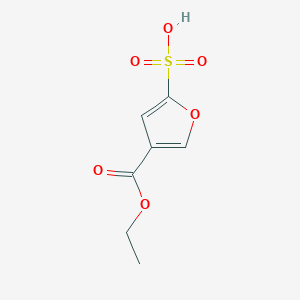![molecular formula C16H12F6N4O4 B6350379 N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide CAS No. 681253-49-6](/img/structure/B6350379.png)
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide (hereafter referred to as “BTPHD”) is a novel organic compound which has been studied for its potential applications in scientific research. BTPHD has been found to be a useful reagent for the synthesis of various compounds, and its unique properties make it particularly suitable for certain biochemical and physiological applications.
科学研究应用
BTPHD has been found to be a useful reagent for the synthesis of various compounds, such as heterocyclic compounds, pharmaceuticals, and complex organic molecules. In addition, BTPHD has been found to be a useful tool for the study of biochemical and physiological processes. For example, BTPHD has been used to study the interaction of certain proteins with cell membranes, as well as the effects of certain hormones on cellular processes.
作用机制
The mechanism of action of BTPHD is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell membrane, which in turn triggers certain biochemical and physiological processes. In addition, BTPHD has been found to interact with certain hormones, which may lead to the activation of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTPHD are still being studied. However, it has been found to be a useful tool for the study of certain cellular processes, such as the interaction of certain proteins with cell membranes, as well as the effects of certain hormones on cellular processes. In addition, BTPHD has been found to have an inhibitory effect on certain enzymes, which may lead to the inhibition of certain biochemical processes.
实验室实验的优点和局限性
The use of BTPHD in laboratory experiments offers several advantages. For example, the compound is relatively easy to synthesize, and its unique properties make it particularly suitable for certain biochemical and physiological applications. In addition, BTPHD is relatively stable, which makes it well-suited for long-term storage. However, there are also some limitations to using BTPHD in laboratory experiments. For example, the compound is relatively expensive, which may limit its use in certain research projects. In addition, the exact mechanism of action of BTPHD is still not fully understood, which may limit its usefulness in certain applications.
未来方向
BTPHD has shown great potential in scientific research, and there are many possible future directions for its use. For example, further research could be conducted to better understand the exact mechanism of action of BTPHD, as well as its biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of BTPHD in drug development and other areas of scientific research. Finally, further research could be conducted to explore the potential for the use of BTPHD in other areas, such as agriculture, food science, and environmental science.
合成方法
BTPHD is synthesized by a process known as “alkylation”. This process involves the reaction of an alkyl halide with a nucleophile, such as an amine. In the specific case of BTPHD, the reaction involves the reaction of 4-trifluoromethoxybenzyl halide with N1,N2-di-4-trifluoromethoxybenzyl-1,2-hydrazine dicarboxamide. The reaction proceeds in a two-step process, with the first step involving the formation of an intermediate compound, and the second step involving the formation of the desired product, BTPHD.
属性
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]-3-[[4-(trifluoromethoxy)phenyl]carbamoylamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N4O4/c17-15(18,19)29-11-5-1-9(2-6-11)23-13(27)25-26-14(28)24-10-3-7-12(8-4-10)30-16(20,21)22/h1-8H,(H2,23,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMACJYXSHLDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

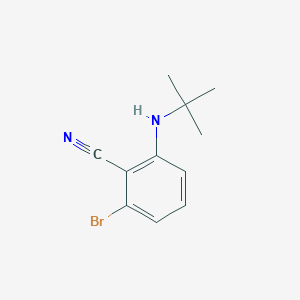
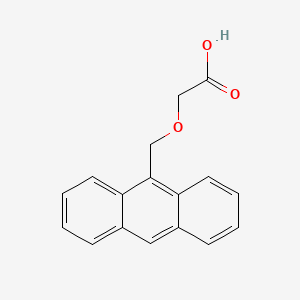

![3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6350316.png)


